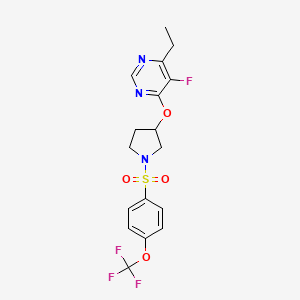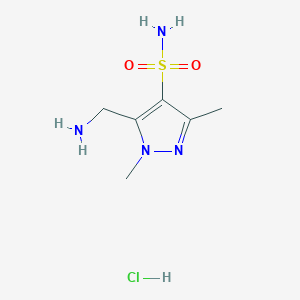![molecular formula C21H16N2O2 B2371898 2-[(1-phénylpyrazol-3-yl)méthoxy]naphtalène-1-carbaldéhyde CAS No. 1375234-59-5](/img/structure/B2371898.png)
2-[(1-phénylpyrazol-3-yl)méthoxy]naphtalène-1-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde” consists of a pyrazole ring attached to a naphthalene ring via a methoxy group. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde” are not detailed in the literature, pyrazoles in general are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique
Synthèse de chalcones hétérocycliques
Ce composé peut être utilisé dans la synthèse de diverses chalcones à base de pyrazole . Le processus implique une réaction de condensation de Claisen-Schmidt catalysée par une base . Ces chalcones peuvent ensuite réagir avec le N-hydroxy-4-toluènesulfonamide pour former des 1,2-oxazoles 3,5-disubstitués .
Activités antibactériennes
Les dérivés du composé ont montré des activités antibactériennes prometteuses . L'activité catalytique est renforcée par les groupes donneurs d'électrons du premier cycle phényle . Ces composés ont montré un potentiel en tant qu'agents antibactériens contre Escherichia coli, Monilia albican et Staphlococcus aureus .
Synthèse de nouvelles quinolinones
Le composé peut également être utilisé dans la synthèse de nouvelles 3-(1-acétyl-5-phényl-1H-pyrazol-3-yl)-4-hydroxy-1-méthylquinolin-2(1H)-ones . Ces quinolinones sont synthétisées par la condensation de l'hydrate d'hydrazine .
Orientations Futures
Pyrazole derivatives, such as “2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde”, continue to be a topic of interest in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including drug discovery .
Mécanisme D'action
Target of Action
aureus topoisomerase IV enzyme . These targets play crucial roles in various biological processes, including DNA replication and cell division .
Mode of Action
Similar compounds have been shown to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . The compound may bind to its target, altering its structure or function, and leading to changes in downstream biological processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in microbial growth and proliferation . The compound’s action on its targets can lead to downstream effects on these pathways, potentially leading to the observed biological effects .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde are not fully understood due to the complexity of its structure. It is known that compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is not well understood. It is known that similar compounds, such as benzylic halides, can undergo free radical reactions . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may exert its effects at the molecular level through similar mechanisms .
Propriétés
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKTNJBLQNOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)
![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)
![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)
![ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2371820.png)

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)
![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)


![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole](/img/structure/B2371833.png)

![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)
